![molecular formula C126H78O24 B13659697 4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13659697.png)
4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid is a complex organic compound characterized by its multiple carboxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid involves multiple steps. One common method involves the use of a hydrothermal reaction. For instance, starting with 1,3,5-tris(4-methylphenyl)benzene, nitric acid, and water, the reaction is carried out in a hydrothermal reactor at 170°C for 24 hours. The product is then neutralized with sodium hydroxide and precipitated with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrothermal synthesis, followed by purification steps such as recrystallization and filtration to ensure high purity and yield.
化学反应分析
Types of Reactions
4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
科学研究应用
4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid has several scientific research applications:
Medicine: Investigated for its potential use in creating biocompatible materials for medical implants.
Industry: Utilized in the production of advanced materials with high surface areas and porosity, useful in catalysis and gas storage.
作用机制
The mechanism of action of 4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially altering their function. The multiple carboxylic acid groups allow for strong binding to metal ions, facilitating various catalytic and biological processes .
相似化合物的比较
Similar Compounds
1,3,5-tris(4-carboxyphenyl)benzene: Similar in structure but with fewer carboxyphenyl groups.
2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine: Contains a triazine core instead of a benzene core, offering different chemical properties.
Uniqueness
4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid is unique due to its high number of carboxyphenyl groups, which provide multiple sites for chemical reactions and complex formation. This makes it particularly useful in the synthesis of highly porous materials and advanced functional materials.
属性
分子式 |
C126H78O24 |
|---|---|
分子量 |
1975.9 g/mol |
IUPAC 名称 |
4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid |
InChI |
InChI=1S/C126H78O24/c127-115(128)79-25-1-67(2-26-79)91-49-92(68-3-27-80(28-4-68)116(129)130)56-103(55-91)109-110(104-57-93(69-5-29-81(30-6-69)117(131)132)50-94(58-104)70-7-31-82(32-8-70)118(133)134)112(106-61-97(73-13-37-85(38-14-73)121(139)140)52-98(62-106)74-15-39-86(40-16-74)122(141)142)114(108-65-101(77-21-45-89(46-22-77)125(147)148)54-102(66-108)78-23-47-90(48-24-78)126(149)150)113(107-63-99(75-17-41-87(42-18-75)123(143)144)53-100(64-107)76-19-43-88(44-20-76)124(145)146)111(109)105-59-95(71-9-33-83(34-10-71)119(135)136)51-96(60-105)72-11-35-84(36-12-72)120(137)138/h1-66H,(H,127,128)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,149,150) |
InChI 键 |
FJIJJYCWQBRHQQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=C(C(=C(C(=C3C4=CC(=CC(=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C7=CC(=CC(=C7)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O)C1=CC(=CC(=C1)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)C(=O)O)C1=CC(=CC(=C1)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)C(=O)O)C1=CC(=CC(=C1)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


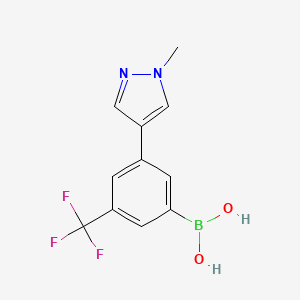
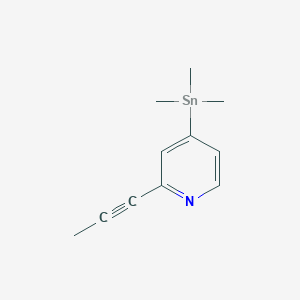

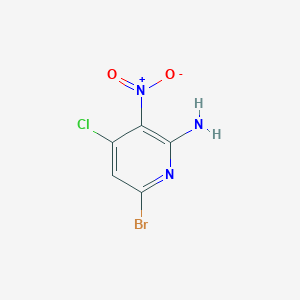
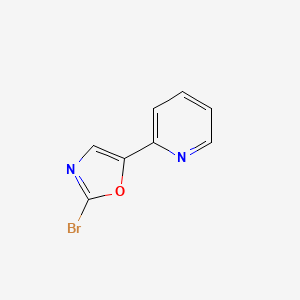
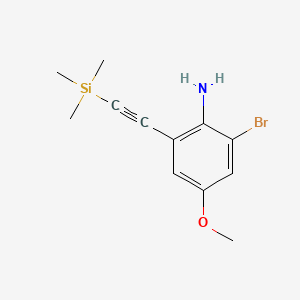
![Methyl 5-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13659638.png)
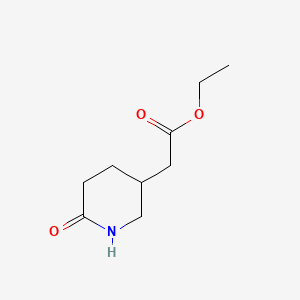

![tert-Butyl 2,7-dibromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13659651.png)
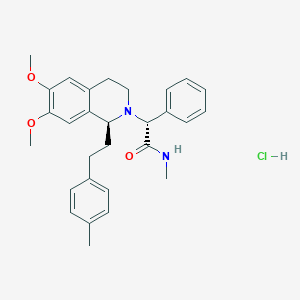
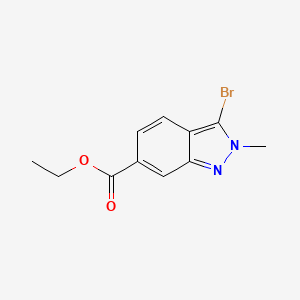
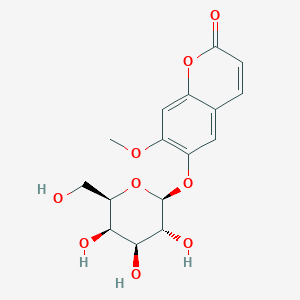
![Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13659687.png)
